
Quantitative Proteomics Approach for ADAM-17
Substrate Identification: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ADAM-17 Substrate

Cat. No.: B12375528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-

alpha Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic

release of the extracellular domains of a wide array of membrane-bound proteins. This

process, termed "ectodomain shedding," plays a pivotal role in regulating diverse physiological

and pathological processes, including inflammation, cell proliferation, migration, and signaling.

[1][2][3] The dysregulation of ADAM-17 activity is implicated in numerous diseases such as

cancer, rheumatoid arthritis, and neurodegenerative disorders, making it a prime therapeutic

target.[1] Identifying the full spectrum of ADAM-17 substrates (the "sheddome") is crucial for

understanding its biological functions and for the development of targeted therapies.

This document provides detailed application notes and protocols for the identification and

quantification of ADAM-17 substrates using modern quantitative proteomics approaches. We

will focus on two powerful techniques: Stable Isotope Labeling by Amino acids in Cell culture

(SILAC) for secretome analysis and Tandem Mass Tag (TMT) labeling combined with Terminal

Amine Isotopic Labeling of Substrates (TAILS) for N-terminomics.
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SILAC-based Secretome Analysis
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy

that allows for the accurate relative quantification of proteins between different cell populations.

[4] In the context of ADAM-17 substrate discovery, SILAC is used to compare the secretome

(the collection of all secreted proteins) of cells with normal ADAM-17 activity versus cells where

its activity is inhibited or genetically knocked out. Proteins that show a decreased abundance in

the secretome upon ADAM-17 inhibition are considered potential substrates.

TMT-TAILS N-terminomics
Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful N-terminomics method for

the global and quantitative analysis of protein N-termini.[5][6] This technique enriches for N-

terminal peptides, including the neo-N-termini generated by proteolytic cleavage. When

combined with Tandem Mass Tag (TMT) labeling, it allows for multiplexed quantitative analysis

of protease-generated cleavage products.[7] By comparing the abundance of neo-N-termini in

samples with and without ADAM-17 activity, direct cleavage sites and substrates can be

identified with high confidence.

Data Presentation: Quantitative Analysis of ADAM-
17 Substrates
The following tables summarize putative ADAM-17 substrates identified in various studies

using quantitative proteomics. The data is presented to facilitate easy comparison of findings

across different experimental systems.

Table 1: Putative ADAM-17 Substrates Identified by Secretome Analysis in Murine Embryonic

Fibroblasts (MEFs)

Data adapted from a study involving PMA stimulation of MEFs to activate ADAM-17, with

quantitative analysis of the secretome.[8]
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Protein Gene Symbol
Log2 Fold Change
(PMA-stimulated
vs. Control)

Description

Amphiregulin Areg 4.5 EGFR ligand

Betaglycan Tgfbr3 3.8 TGF-beta co-receptor

Cadherin-1 Cdh1 3.5
Cell adhesion

molecule

Ephrin type-A receptor

2
Epha2 3.2

Receptor tyrosine

kinase

Interleukin-6 receptor

subunit alpha
Il6ra 3.1 Cytokine receptor

Pro-neuregulin-1,

membrane-bound

isoform

Nrg1 2.9 EGFR ligand

Transforming growth

factor-alpha
Tgfa 2.8 EGFR ligand

Tumor necrosis factor

receptor superfamily

member 1A

Tnfrsf1a 2.7 Cytokine receptor

VCAM-1 Vcam1 2.5
Vascular cell adhesion

protein 1[2]

L-selectin Sell 2.4
Cell adhesion

molecule[2]

Table 2: Novel ADAM-17 Substrates Identified by Cell Surface Protein-Specific Labeling and

2DE

Data from a study on HeLa cells treated with an ADAM-17 inhibitor (TAPI-2).[9]
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Protein Gene Symbol
% Decrease with
TAPI-2

Description

Clusterin CLU >50%

Glycoprotein involved

in various cellular

processes

Desmoglein-2 DSG2 >50%
Cell-cell adhesion

molecule

Table 3: Substrates of Soluble ADAM-17 Identified by N-terminomics (TAILS) in Murine

Cardiomyocytes

Data from a study investigating the degradome of the soluble ectodomain of ADAM-17.[10]

Protein Gene Symbol Cleavage Site Description

Fibronectin Fn1 Multiple
Extracellular matrix

glycoprotein

Cystatin C Cst3 -
Cysteine protease

inhibitor

N-cadherin, soluble

form
Cdh2 -

Cell adhesion

molecule

Procollagen C-

endopeptidase

enhancer

Pcolce -

Enhancer of

procollagen C-

proteinase

Amyloid precursor

protein, soluble form
App -

Precursor to amyloid-

beta peptide

Experimental Protocols
Protocol 1: SILAC-based Secretome Analysis for ADAM-
17 Substrate Identification
This protocol outlines the key steps for a SILAC experiment to identify ADAM-17 substrates.
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1. Cell Culture and SILAC Labeling:

Culture two populations of cells (e.g., a wild-type cell line and an ADAM-17 knockout or

knockdown cell line, or wild-type cells with and without an ADAM-17 inhibitor).

Grow the "heavy" cell population in a medium containing heavy isotopes of essential amino

acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).

Grow the "light" cell population in a medium with the corresponding normal "light" amino

acids.

Ensure complete incorporation of the heavy amino acids over several cell doublings

(typically >98%).

2. Secretome Collection:

Once fully labeled, wash the cells thoroughly with serum-free medium to remove any

residual serum proteins.

Incubate the cells in serum-free medium for a defined period (e.g., 12-24 hours) to collect the

secreted proteins.[11]

To stimulate ADAM-17 activity, a secretagogue like Phorbol 12-myristate 13-acetate (PMA)

can be added to the medium.[8]

Collect the conditioned medium and centrifuge to remove any detached cells and debris.

3. Sample Preparation for Mass Spectrometry:

Combine equal amounts of protein from the "heavy" and "light" conditioned media.

Concentrate the protein mixture using ultrafiltration devices.

Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with

trypsin.

Desalt the resulting peptide mixture using C18 solid-phase extraction.
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4. LC-MS/MS Analysis and Data Processing:

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Use a high-resolution mass spectrometer (e.g., Orbitrap) for accurate peptide identification

and quantification.

Process the raw data using software such as MaxQuant or Proteome Discoverer.

Identify and quantify proteins based on the ratio of heavy to light peptide signals.

Proteins with significantly lower abundance in the secretome of ADAM-17 deficient/inhibited

cells are considered candidate substrates.

Protocol 2: TMT-TAILS for Identification of ADAM-17
Cleavage Sites
This protocol describes the TMT-TAILS workflow for identifying the specific cleavage sites of

ADAM-17.

1. Sample Preparation and Protease Digestion:

Prepare protein lysates from cells under two conditions: one with active ADAM-17 (control)

and one with inhibited or absent ADAM-17.

Block all primary amines (N-termini and lysine side chains) by labeling with TMT reagents.

Different TMT tags can be used for multiplexing different conditions.

Combine the TMT-labeled samples.

Digest the combined protein mixture with trypsin.

2. Enrichment of N-terminal Peptides:

The tryptic peptides will have a free N-terminus.
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Use a high-molecular-weight aldehyde-functionalized polymer to specifically bind to the free

N-termini of the internal tryptic peptides, effectively removing them from the sample.[5][6]

The original, TMT-labeled N-terminal peptides (including the neo-N-termini generated by

ADAM-17) will not bind to the polymer and can be collected by filtration.

3. LC-MS/MS Analysis and Data Interpretation:

Analyze the enriched N-terminal peptide fraction by LC-MS/MS.

During MS/MS fragmentation, the TMT reporter ions will be released, allowing for the relative

quantification of each N-terminal peptide across the different conditions.

Search the data against a protein database to identify the peptides.

Peptides that are significantly more abundant in the control sample compared to the ADAM-

17 inhibited sample represent neo-N-termini generated by ADAM-17 cleavage. The

sequence of these peptides reveals the precise cleavage site.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

involving ADAM-17 and the experimental workflows described.
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Caption: ADAM-17 mediated signaling pathways.
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Caption: SILAC-based secretome analysis workflow.
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Caption: TMT-TAILS N-terminomics workflow.

Conclusion
The application of quantitative proteomics, particularly SILAC-based secretome analysis and

TMT-TAILS N-terminomics, provides a robust and comprehensive framework for the discovery

and validation of ADAM-17 substrates. These methodologies not only enable the identification

of novel substrates but also provide precise information on cleavage sites, offering deeper
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insights into the regulatory roles of ADAM-17. The detailed protocols and data presented herein

serve as a valuable resource for researchers and professionals in drug development aiming to

elucidate the complex biology of ADAM-17 and to develop novel therapeutic interventions

targeting its activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12375528#quantitative-proteomics-
approach-for-adam-17-substrate-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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